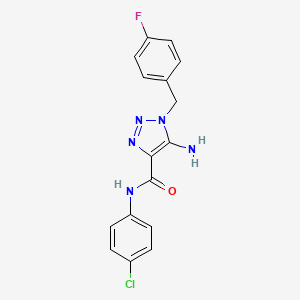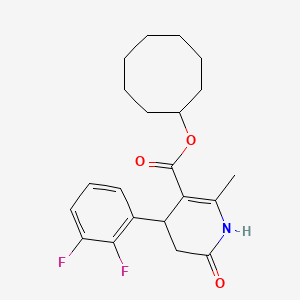![molecular formula C16H14N6O B11430282 N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11430282.png)
N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused to a quinoxaline core, with a methoxyphenyl and a methyl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves the following steps:
Condensation Reaction: The starting material, o-phenylenediamine, undergoes condensation with a suitable diketone to form a quinoxaline derivative.
Chlorination: The quinoxaline derivative is then chlorinated to introduce a chlorine atom at the desired position.
Tetrazole Formation: The chlorinated quinoxaline is reacted with sodium azide to form the tetrazole ring.
Substitution Reaction: Finally, the methoxyphenyl and methyl groups are introduced through substitution reactions under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrazole ring.
Reduction: Reduction reactions can target the quinoxaline core or the substituents.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the tetrazole and quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing activity against various cancer cell lines.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are explored to understand its mechanism of action.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, disrupting cellular processes and leading to its biological effects. Molecular docking studies have shown that it can strongly bind to proteins such as the epidermal growth factor receptor (EGFR), suggesting its potential as a targeted therapeutic agent .
Comparison with Similar Compounds
- N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
- N-(4-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
- N-(2-methoxy-4-nitrophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Comparison: Compared to these similar compounds, N-(2-METHOXYPHENYL)-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE exhibits unique properties due to the presence of both methoxy and methyl groups. These substituents can influence its chemical reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications .
Properties
Molecular Formula |
C16H14N6O |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H14N6O/c1-10-7-8-11-13(9-10)22-16(19-20-21-22)15(17-11)18-12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
UXBXMOMGSZDIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NN=NN23)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-(4-methylbenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430215.png)
![N-({5-[(2-azepan-1-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B11430233.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B11430249.png)
![Benzyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11430256.png)
![2-{[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetamide](/img/structure/B11430265.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11430273.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11430274.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11430278.png)

![5-[2-(benzyloxy)phenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11430288.png)

![8-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430297.png)
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B11430305.png)
